TX-1918

eEF-2K inhibition kinase selectivity tyrphostin

Select TX-1918 (CAS 503473-32-3) for eEF-2K inhibition where selectivity and low toxicity are critical. This arylidene-cyclopentenedione tyrphostin offers a well-characterized 10- to 100-fold selectivity window over Src, PKA, PKC, and EGFR, a critical advantage over more potent but less selective inhibitors like NH125 or A-484954. Compared to the structurally related tyrphostin AG 17, TX-1918 exhibits ≥5000-fold lower mitochondrial toxicity and ≥90-fold lower hepatotoxicity, making it the only viable tyrphostin for in vivo oncology models requiring extended dosing. It also serves as a validated HIV-1 capsid assembly inhibitor (IC50=3.81 µM). With defined differential potency in HepG2 (EC50=2.07 µM) vs. HCT116 (EC50=230 µM) cells, it is an essential tool for resistance mechanism studies. Cell-permeable and soluble in DMSO (10 mg/mL).

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
Cat. No. B162848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTX-1918
Synonyms2-[(4-hydroxy-3,5-dimethylphenyl)methylene]-4-cyclopentene-1,3-dione
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C=C2C(=O)C=CC2=O
InChIInChI=1S/C14H12O3/c1-8-5-10(6-9(2)14(8)17)7-11-12(15)3-4-13(11)16/h3-7,17H,1-2H3
InChIKeyYHWRISYBKMXSGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione: A Cell-Permeable Tyrphostin eEF-2K Inhibitor with Differentiated Selectivity and Reduced Toxicity


2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione (also known as TX-1918, CAS 503473-32-3) is an arylidene-cyclopentenedione-derived tyrphostin that acts as a potent, cell-permeable inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K) . It belongs to the cyclopentene-1,3-dione class of small molecules and is structurally defined by a 4-hydroxy-3,5-dimethylbenzylidene moiety conjugated to a cyclopent-4-ene-1,3-dione core [1]. Unlike many eEF-2K inhibitors that exhibit broader kinase inhibition or pronounced mitochondrial toxicity, TX-1918 demonstrates a 10- to 100-fold selectivity window against a panel of off-target kinases and substantially lower mitochondrial and hepatic liabilities when directly compared with the prototypical tyrphostin AG 17 .

Why Generic Substitution of 2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione with Other eEF-2K Inhibitors or Tyrphostins is Scientifically Unjustified


The eEF-2K inhibitor landscape includes compounds with divergent selectivity windows, off-target toxicity profiles, and cellular permeability characteristics that preclude simple interchange. For instance, NH125 (IC50 = 60 nM) and A-484954 (IC50 = 280 nM) exhibit higher intrinsic eEF-2K potency than TX-1918 (IC50 = 440 nM), but neither provides the same well-characterized kinase selectivity profile across Src, PKA, PKC, and EGFR [1]. More critically, the tyrphostin AG 17, while structurally related, carries 5000-fold higher mitochondrial toxicity and 90-fold higher hepatotoxicity, rendering it unsuitable for studies requiring extended compound exposure or in vivo translation . Generic interchange among eEF-2K inhibitors or tyrphostins would therefore introduce uncontrolled variables in kinase inhibition breadth, cellular toxicity, and off-target signaling. The quantitative evidence below establishes why 2-((3,5-dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione is the defined choice for experiments requiring moderate eEF-2K potency, characterized selectivity, and markedly reduced mitochondrial/hepatic liability.

2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione: Quantified Differentiation Against eEF-2K Inhibitors and Tyrphostin Analogs


eEF-2K Potency and Kinase Selectivity: A Defined Window Over Src, PKA, PKC, and EGFR

TX-1918 inhibits eEF-2K with an IC50 of 440 nM while requiring 10- to 100-fold higher concentrations to inhibit off-target kinases: Src (IC50 = 4.4 µM), PKA (IC50 = 44 µM), PKC (IC50 = 44 µM), and EGFR-K (IC50 = 440 µM) . In cross-study comparison, the eEF-2K inhibitors A-484954 (IC50 = 280 nM) and NH125 (IC50 = 60 nM) exhibit greater intrinsic potency but lack the same comprehensively characterized selectivity panel in a single standardized assay [1].

eEF-2K inhibition kinase selectivity tyrphostin cancer cell signaling

Direct Comparison with Tyrphostin AG 17: ≥5000-Fold Reduction in Mitochondrial Toxicity and ≥90-Fold Reduction in Hepatotoxicity

In a direct head-to-head comparison, TX-1918 exhibited greatly reduced mitochondrial toxicity (≥5000-fold) and hepatotoxicity (≥90-fold) relative to the tyrphostin AG 17 . This was evaluated in the same study that established the compound's antitumor activity (EC50 = 2.07 µM in HepG2 and 230 µM in HCT116 cells).

mitochondrial toxicity hepatotoxicity tyrphostin safety pharmacology

Differential Antitumor Potency Across Human Cancer Cell Lines: HepG2 vs HCT116

TX-1918 displays potent antitumor activity with marked cell line specificity: EC50 = 2.07 µM in HepG2 hepatocellular carcinoma cells versus 230 µM in HCT116 colorectal carcinoma cells, representing a >100-fold difference in sensitivity . This differential potency was established in the same study that quantified the reduced toxicity compared to AG 17.

antitumor activity HepG2 HCT116 cancer cell lines EC50

Inhibition of HIV-1 Capsid Assembly: A Characterized Off-Target Activity Distinct from eEF-2K Inhibition

Beyond its canonical eEF-2K activity, TX-1918 inhibits the HIV-1 capsid protein CTD-CAI interaction with an IC50 of 3.81 µM and reduces viral replication with an EC50 of 15.16 µM [1]. This off-target activity was identified in a pilot screen of 464 kinase inhibitors and provides a distinct research application independent of its kinase inhibition profile.

HIV-1 capsid assembly antiviral off-target IC50

Cell-Permeability and DMSO Solubility: Enabling Straightforward In Vitro Experimental Design

TX-1918 is confirmed cell-permeable without requiring additional delivery agents, and it is soluble in DMSO at 10 mg/mL . While not unique among eEF-2K inhibitors, this combination of permeability and solubility facilitates straightforward preparation of stock solutions and application in cell-based assays, reducing technical variability in experimental workflows.

cell-permeable solubility DMSO tyrphostin in vitro

2-((3,5-Dimethyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione: Defined Research Application Scenarios Derived from Quantified Differentiation


Mechanistic Studies of eEF-2K Signaling in Cancer Cells Requiring Characterized Kinase Selectivity

For investigators elucidating eEF-2K-dependent signaling pathways in cancer, TX-1918 provides a moderate potency (eEF-2K IC50 = 440 nM) with a well-defined 10- to 100-fold selectivity window over Src, PKA, PKC, and EGFR . This enables target engagement at concentrations that minimize confounding off-target kinase inhibition, a critical advantage over more potent but less selectively characterized inhibitors such as A-484954 (IC50 = 280 nM) or NH125 (IC50 = 60 nM) [1]. The cell-permeable nature and DMSO solubility (10 mg/mL) further simplify experimental implementation .

In Vivo Oncology Studies Where Mitochondrial and Hepatic Safety Are Paramount

The ≥5000-fold reduction in mitochondrial toxicity and ≥90-fold reduction in hepatotoxicity compared to the tyrphostin AG 17 makes TX-1918 the only viable tyrphostin choice for animal studies requiring extended dosing or where hepatotoxicity would confound efficacy readouts . Researchers transitioning from AG 17-based in vitro studies to in vivo models should preferentially procure TX-1918 to maintain target engagement while eliminating prohibitive off-target organ toxicity.

Cell Line-Specific Antitumor Screening: HepG2 as a Sensitive Model, HCT116 as a Resistant Comparator

TX-1918 exhibits >100-fold differential potency between HepG2 hepatocellular carcinoma cells (EC50 = 2.07 µM) and HCT116 colorectal carcinoma cells (EC50 = 230 µM) . This defined sensitivity window supports its use as a tool compound for identifying molecular determinants of response versus resistance to eEF-2K inhibition. HepG2 is the appropriate model for target validation and mechanism-of-action studies at low micromolar concentrations, while HCT116 serves as a genetically distinct resistant comparator.

HIV-1 Capsid Assembly and Antiviral Screening as a Distinct Off-Target Application

TX-1918 inhibits the HIV-1 capsid CTD-CAI interaction with an IC50 of 3.81 µM and reduces viral replication with an EC50 of 15.16 µM . Virology laboratories investigating capsid assembly inhibitors may utilize TX-1918 as a validated tool compound in HIV-1 replication assays, independent of its eEF-2K activity. This distinct application justifies procurement for research groups focused on antiviral discovery, where the compound's well-characterized kinase profile may be incidental.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for TX-1918

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.